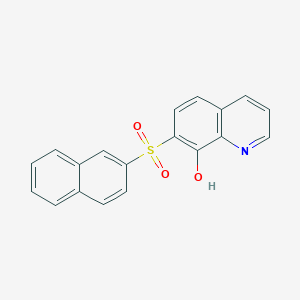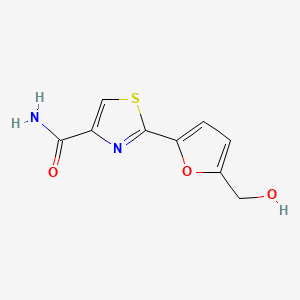
4-Thiazolecarboxamide, 2-(5-(hydroxymethyl)-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide is an organic compound that features a furan ring, a thiazole ring, and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 5-(hydroxymethyl)furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to promote the cyclization process.
Another approach involves the use of 5-(hydroxymethyl)furan-2-carboxylic acid as a starting material. This compound can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride can then be reacted with thiosemicarbazide to form the desired thiazole ring.
Industrial Production Methods
In an industrial setting, the production of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The furan and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(5-(Carboxy)furan-2-yl)thiazole-4-carboxamide.
Reduction: 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the thiazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases where thiazole-containing compounds have shown efficacy.
Industry: Utilized in the development of new materials, such as polymers and coatings, where its unique chemical structure can impart desirable properties.
Mecanismo De Acción
The mechanism of action of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring suggests potential interactions with nucleic acids or proteins, which could result in antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-amine: Similar structure but with an amine group instead of a carboxamide group.
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide group.
Uniqueness
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide is unique due to the combination of the furan and thiazole rings with a carboxamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
Propiedades
Número CAS |
60084-14-2 |
|---|---|
Fórmula molecular |
C9H8N2O3S |
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
2-[5-(hydroxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C9H8N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4,12H,3H2,(H2,10,13) |
Clave InChI |
OQCLZQWTNBBAKN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C2=NC(=CS2)C(=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


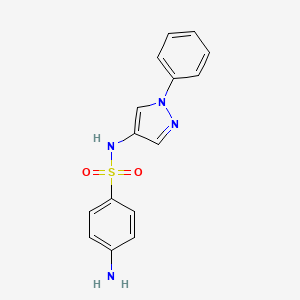
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
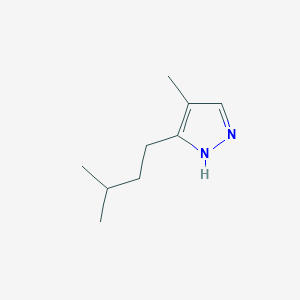
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)

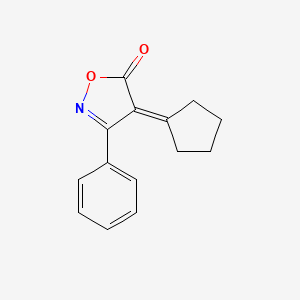
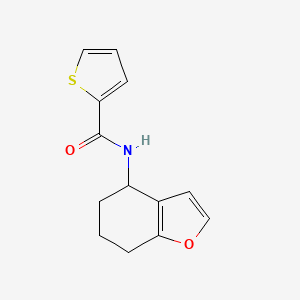
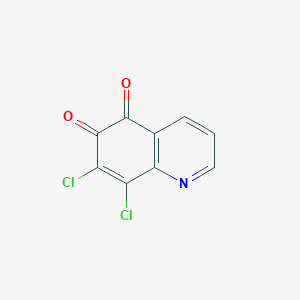
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
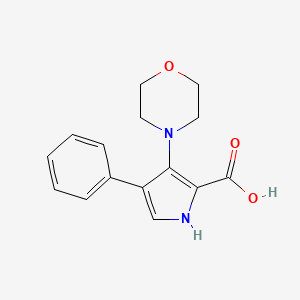
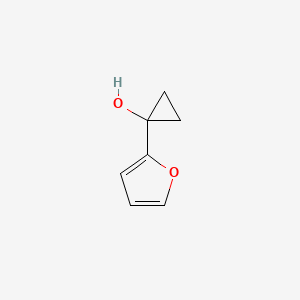
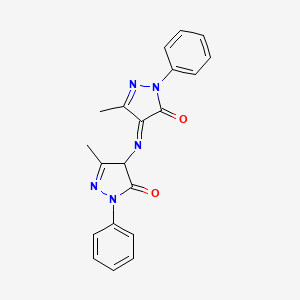
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)
